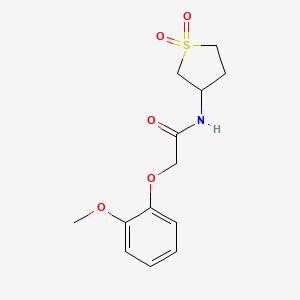![molecular formula C23H26N4O2 B5170665 2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine](/img/structure/B5170665.png)
2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Wirkmechanismus
The mechanism of action of 2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways that are involved in cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising approach for the treatment of cancer.
Biochemical and Physiological Effects:
2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine has been shown to exhibit various biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to inhibit the production of inflammatory cytokines and to reduce oxidative stress in cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine in lab experiments include its high potency and selectivity for cancer cells, as well as its potential use in the treatment of other diseases. However, the limitations of this compound include its relatively complex synthesis method and its potential toxicity at high doses.
Zukünftige Richtungen
There are many future directions for the study of 2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine. One area of research involves the development of more efficient and cost-effective synthesis methods for this compound. Another area of research involves the identification of the specific enzymes or signaling pathways that are targeted by this compound, which could lead to the development of more targeted and effective cancer treatments. Additionally, further studies are needed to determine the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and inflammatory disorders.
Synthesemethoden
The synthesis of 2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine has been achieved using different methods. One of the most common methods involves the reaction of 4-(3-benzyloxy-4-methoxybenzyl)piperazine with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide and is carried out at elevated temperatures. Other methods involve the use of different starting materials or reagents, but the overall goal is to produce the desired compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been shown to exhibit activity against various types of cancer cells, including breast, lung, and colon cancer cells. It has also been investigated for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-28-21-9-8-20(16-22(21)29-18-19-6-3-2-4-7-19)17-26-12-14-27(15-13-26)23-24-10-5-11-25-23/h2-11,16H,12-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTLKVLKKWQVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[3-(Benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-(3,3,5,5-tetramethylcyclohexyl)benzamide](/img/structure/B5170591.png)

![N-[(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)methyl]-1-naphthalenamine dihydrochloride](/img/structure/B5170609.png)
![N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5170610.png)

![N-{4-[(4-tert-butylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B5170629.png)

![5-[(3-methoxyphenoxy)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5170649.png)
![(4-fluorophenyl){4-[2-(4-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}methanone](/img/structure/B5170651.png)
![4'-(2-chloro-5-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5170658.png)


![2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate](/img/structure/B5170681.png)
![butyl 4-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate](/img/structure/B5170684.png)